molecular formula C16H17Cl2N3O2S B12501443 2-[(2Z)-2-[(2,5-dichlorophenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]-N-ethylacetamide

2-[(2Z)-2-[(2,5-dichlorophenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]-N-ethylacetamide

Cat. No.: B12501443
M. Wt: 386.3 g/mol
InChI Key: LQBGPZZCIJADRB-UHFFFAOYSA-N
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Description

2-[(2Z)-2-[(2,5-dichlorophenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]-N-ethylacetamide is a complex organic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound is characterized by its unique structure, which includes a thiazolidinone ring, a dichlorophenyl group, and an ethylacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2Z)-2-[(2,5-dichlorophenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]-N-ethylacetamide typically involves the condensation of 2,5-dichloroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization with thiourea. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of a catalyst such as p-toluenesulfonic acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2Z)-2-[(2,5-dichlorophenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]-N-ethylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to reduce the imine group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl group, where chlorine atoms can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, dimethylformamide, and elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(2Z)-2-[(2,5-dichlorophenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]-N-ethylacetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential anticancer activity and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-[(2Z)-2-[(2,5-dichlorophenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]-N-ethylacetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exerting its anticancer effects. Additionally, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2Z)-2-[(2,4-dichlorophenyl)imino]-4-oxo-1,3-thiazolidin-5-yl]-N-ethylacetamide
  • 2-[(2Z)-2-[(2,6-dichlorophenyl)imino]-4-oxo-1,3-thiazolidin-5-yl]-N-ethylacetamide
  • 2-[(2Z)-2-[(2,5-dichlorophenyl)imino]-4-oxo-1,3-thiazolidin-5-yl]-N-methylacetamide

Uniqueness

The uniqueness of 2-[(2Z)-2-[(2,5-dichlorophenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]-N-ethylacetamide lies in its specific structural features, such as the prop-2-en-1-yl group and the N-ethylacetamide moiety. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C16H17Cl2N3O2S

Molecular Weight

386.3 g/mol

IUPAC Name

2-[2-(2,5-dichlorophenyl)imino-4-oxo-3-prop-2-enyl-1,3-thiazolidin-5-yl]-N-ethylacetamide

InChI

InChI=1S/C16H17Cl2N3O2S/c1-3-7-21-15(23)13(9-14(22)19-4-2)24-16(21)20-12-8-10(17)5-6-11(12)18/h3,5-6,8,13H,1,4,7,9H2,2H3,(H,19,22)

InChI Key

LQBGPZZCIJADRB-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)CC1C(=O)N(C(=NC2=C(C=CC(=C2)Cl)Cl)S1)CC=C

Origin of Product

United States

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